N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a 1,3,4-thiadiazole derivative featuring a thioether-linked 2-oxo-2-(piperidin-1-yl)ethyl substituent and a benzo[d][1,3]dioxole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c22-14(21-6-2-1-3-7-21)9-26-17-20-19-16(27-17)18-15(23)11-4-5-12-13(8-11)25-10-24-12/h4-5,8H,1-3,6-7,9-10H2,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNVPKNAKBVUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a piperidine moiety, which is a common structural fragment in many pharmaceuticals. Piperidine derivatives have been found to interact with a wide range of targets, including various receptors, enzymes, and ion channels. .
Mode of Action
Piperidine derivatives often act by binding to their target proteins and modulating their activity. The exact nature of this interaction would depend on the specific target and the structure of the compound.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given the broad range of potential targets for piperidine derivatives, it’s likely that this compound could influence multiple pathways.
Pharmacokinetics
Piperidine derivatives can exhibit a wide range of pharmacokinetic properties depending on their specific structures.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Piperidine derivatives can have a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and analgesic effects.
Biological Activity
N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized by its molecular formula and a molecular weight of approximately 428.52 g/mol. The presence of the thiadiazole group is significant as it is known for conferring various biological activities.
Thiadiazole derivatives, including the compound in focus, exhibit multiple mechanisms of action:
- Anticancer Activity : Thiadiazole compounds have been shown to induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of apoptotic signaling pathways .
- Antimicrobial Properties : Some studies suggest that thiadiazoles can inhibit bacterial growth by disrupting cellular processes or by acting on specific targets within microbial cells .
- Enzyme Inhibition : Compounds containing thiadiazole moieties have been reported to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively .
Biological Activity Data
The following table summarizes some key findings from studies on the biological activity of related thiadiazole compounds:
1. Anticancer Efficacy
A study investigated the anticancer properties of a series of thiadiazole derivatives similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values suggesting that these compounds could serve as potential chemotherapeutic agents .
2. Antimicrobial Studies
In another study focusing on antimicrobial activity, derivatives were evaluated against common pathogens. The results demonstrated that certain thiadiazole compounds exhibited substantial antibacterial effects against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the thiadiazole substituents, linker groups, and terminal moieties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogous Compounds
*Estimated based on molecular formula C20H21N5O4S2.
Key Structural and Functional Differences
Core Modifications :
- The target compound uniquely combines a piperidine ring (via 2-oxoethylthio) with a benzodioxole carboxamide , distinguishing it from analogs like ASN90 (piperazine linker ) or benzamide derivatives (e.g., 7a-7l ).
- Compounds with trifluoromethylphenyl () or 3-phenylpropanamide () groups prioritize hydrophobic interactions, whereas the benzodioxole moiety may enhance metabolic stability .
The target compound’s piperidine group could influence blood-brain barrier permeability compared to piperazine-containing analogs like ASN90 .
Synthetic Accessibility :
- Derivatives like 7a-7l () are synthesized via carbodiimide-mediated coupling (68–85% yields), suggesting feasible scalability for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
